molecular formula C11H10N2 B13320119 1A,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile

1A,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile

Cat. No.: B13320119
M. Wt: 170.21 g/mol
InChI Key: HQAPQWHVFQRDCR-UHFFFAOYSA-N
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Description

1A,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile is a complex organic compound with a unique structure that includes a cyclopropane ring fused to a quinoline system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1A,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1A,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonitrile group, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

1A,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1A,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and quinoline system can interact with biological macromolecules, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1H-Cyclopropa[a]naphthalene: Shares a similar cyclopropane ring structure but differs in the fused aromatic system.

    1H-Cyclopropa[a]naphthalene,1a,2,3,3a,4,5,6,7b-octahydro-1,1,3a,7-tetramethyl-: Another compound with a cyclopropane ring but with different substituents and saturation levels.

Uniqueness

1A,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile is unique due to its specific combination of a cyclopropane ring and a quinoline system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H10N2

Molecular Weight

170.21 g/mol

IUPAC Name

1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile

InChI

InChI=1S/C11H10N2/c12-5-7-1-2-11-10(3-7)9-4-8(9)6-13-11/h1-3,8-9,13H,4,6H2

InChI Key

HQAPQWHVFQRDCR-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C3=C(C=CC(=C3)C#N)NC2

Origin of Product

United States

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